molecular formula C15H23N3OS B5866172 N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

Cat. No. B5866172
M. Wt: 293.4 g/mol
InChI Key: MDAKLRDCQMDZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a thiourea derivative that has been extensively studied for its ability to scavenge reactive oxygen species (ROS) and its potential as an antioxidant.

Scientific Research Applications

DMTU has been studied extensively for its potential applications in various fields such as medicine, biology, and chemistry. One of the major applications of DMTU is in the field of oxidative stress research. DMTU has been shown to scavenge N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and protect cells from oxidative damage. This property makes DMTU a potential therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.

Mechanism of Action

DMTU acts as an antioxidant by scavenging N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea such as superoxide anion, hydrogen peroxide, and hydroxyl radical. DMTU also has the ability to chelate metal ions such as iron and copper, which are involved in the production of this compound. By scavenging this compound and chelating metal ions, DMTU can prevent oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMTU can protect cells from oxidative damage and apoptosis induced by this compound. DMTU has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In animal studies, DMTU has been shown to protect against ischemic injury and reduce inflammation.

Advantages and Limitations for Lab Experiments

DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMTU is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, DMTU has some limitations for lab experiments. It can react with other compounds in the experimental setup, which can affect the results. DMTU also has a short half-life, which can limit its effectiveness in some experimental setups.

Future Directions

There are several future directions for DMTU research. One area of research is the development of DMTU as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another area of research is the investigation of the mechanism of action of DMTU and its interaction with other compounds in the experimental setup. Further studies are also needed to determine the optimal dosage and administration of DMTU for different experimental setups.

Synthesis Methods

DMTU can be synthesized by reacting 3,4-dimethylaniline with 4-morpholineethanethiol in the presence of a catalyst such as copper(II) chloride. The reaction takes place under reflux conditions in a solvent such as ethanol or acetone. The resulting product is then purified by recrystallization to obtain pure DMTU.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-12-3-4-14(11-13(12)2)17-15(20)16-5-6-18-7-9-19-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAKLRDCQMDZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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